Lycorine

Catalog No.
S534144
CAS No.
476-28-8
M.F
C16H17NO4
M. Wt
287.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lycorine

CAS Number

476-28-8

Product Name

Lycorine

IUPAC Name

(1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

InChI

InChI=1S/C16H17NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h3-5,11,14-16,18-19H,1-2,6-7H2/t11-,14-,15+,16+/m0/s1

InChI Key

XGVJWXAYKUHDOO-DANNLKNASA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2,4,5,7,12b,12c-hexahydro-1H-(1,3)dioxolo- (4,5-j)pyrrolo(3,2,1-de)phenanthridine-1,2-diol, lycorine, lycorine hydrochloride, (1alpha,2beta)-isomer

Canonical SMILES

C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4

Isomeric SMILES

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H]([C@H]5O)O)OCO4

The exact mass of the compound Lycorine is 287.1158 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 683873. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Amaryllidaceae Alkaloids - Supplementary Records. It belongs to the ontological category of indolizidine alkaloid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lycorine is a natural, crystalline alkaloid belonging to the pyrrolophenanthridine class, primarily isolated from plants of the Amaryllidaceae family, such as the genera *Lycoris* and *Narcissus*. It serves as a key reference compound and synthetic precursor due to its broad spectrum of biological activities, including antiviral, anticancer, and antimalarial properties. For procurement purposes, its value is defined by its distinct bioactivity profile compared to other Amaryllidaceae alkaloids and its handling characteristics as a free base, particularly its solubility in common organic solvents like DMSO, chloroform, and ethyl acetate, which is critical for stock solution preparation and use in organic synthesis.

Substituting Lycorine (free base) with its hydrochloride salt or other Amaryllidaceae alkaloids like Narciclasine or Galanthamine can lead to significant experimental deviations. Lycorine hydrochloride offers superior water solubility, making it suitable for aqueous buffers, whereas the free base is preferred for applications requiring dissolution in organic solvents for synthesis or formulation. Biological activity is also highly structure-dependent; for example, Narciclasine can be up to 100-fold more potent in specific cancer cell lines, while Lycorine exhibits a distinct cytostatic mechanism in apoptosis-resistant cells, a feature not shared by all analogs. This makes the choice of the exact compound critical for achieving reproducible and contextually relevant results.

Solubility Profile: Differentiated Performance of Free Base vs. Hydrochloride Salt

Lycorine as a free base demonstrates good solubility in organic solvents such as DMSO (~1 mg/mL), chloroform, and ethyl acetate, which is essential for organic synthesis and creating concentrated stock solutions for in vitro assays. In contrast, Lycorine Hydrochloride is noted for its enhanced solubility in water (reportedly >15 mg/mL), making it the preferred form for aqueous-based biological assays and formulations where organic solvents are undesirable. A recent review also highlights that Lycorine's relatively poor water solubility is a key reason for the use of the hydrochloride salt in many studies.

Evidence DimensionSolubility
Target Compound DataSoluble in DMSO, Chloroform, Ethyl Acetate
Comparator Or BaselineLycorine Hydrochloride: Soluble in water (>15 mg/mL)
Quantified DifferenceQualitatively distinct solubility profiles for different solvent systems.
ConditionsStandard laboratory conditions for solvent dissolution.

This directly informs procurement based on the experimental solvent system, preventing failed experiments due to poor solubility and ensuring compatibility with the intended application workflow.

Distinct Anticancer Mechanism: Cytostatic Activity in Apoptosis-Resistant Cancer Models

Unlike many cytotoxic agents, Lycorine exhibits a primarily cytostatic (growth-inhibiting) rather than cytotoxic effect in solid tumor cell lines that are resistant to pro-apoptotic stimuli, such as A549 (non-small-cell-lung) and U373 (glioblastoma) cells. A comprehensive study of 22 related compounds showed that none were more active than Lycorine, which also displayed the highest potential therapeutic ratio, being at least 15 times more active against cancer cells than normal fibroblastic cells. This contrasts with analogs like Narciclasine, which, while highly potent, act through different mechanisms that may not be as effective in these specific resistant models.

Evidence DimensionIn Vitro Therapeutic Ratio (Selectivity)
Target Compound DataAt least 15-fold more active against cancer cells than normal cells.
Comparator Or BaselineAnhydrolycorine (analog 20): Displays a weaker potential therapeutic ratio.
Quantified DifferenceLycorine demonstrated the highest therapeutic ratio among 22 analogs tested.
ConditionsPanel of 6 human cancer cell lines (A549, U373, Hs683, etc.) vs. normal human fibroblasts (Hs68).

For researchers studying apoptosis-resistant cancers, procuring Lycorine is essential for investigating non-apoptotic, cytostatic anticancer pathways, a context where more potently cytotoxic analogs would be mechanistically inappropriate.

Comparative Antimalarial Potency: Superior Activity Over Galanthamine

In a comparative in vitro screening of Amaryllidaceae alkaloids against *Plasmodium falciparum*, Lycorine demonstrated potent antimalarial activity with an IC50 value of 1.026 µg/mL (3.57 µM). This level of activity was significantly higher than that of Galanthamine, another prominent and commercially available alkaloid from the same family, which was among the least potent compounds tested against the K1 strain of *P. falciparum*. This positions Lycorine as a more relevant starting point for antimalarial research programs compared to other, less active members of its structural class.

Evidence DimensionAntimalarial Activity (IC50)
Target Compound Data1.026 µg/mL against P. falciparum
Comparator Or BaselineGalanthamine: Least potent activity against P. falciparum (K1 strain) in the same study.
Quantified DifferenceLycorine is among the most potent alkaloids tested, while Galanthamine is among the least potent.
ConditionsIn vitro assay against Plasmodium falciparum (T9.96 and K1 strains).

This evidence justifies the specific procurement of Lycorine for antimalarial screening and lead optimization, as substituting it with a more common but less active analog like Galanthamine would yield misleadingly negative results.

Investigating Non-Apoptotic Anticancer Pathways

Based on its demonstrated cytostatic activity and high therapeutic ratio in apoptosis-resistant cancer models, Lycorine is the compound of choice for studying cell migration, actin cytoskeleton disruption, and cell cycle arrest as alternative anticancer mechanisms. It is particularly suited for work with glioblastoma, melanoma, and non-small-cell-lung cancer cell lines known to be resistant to conventional pro-apoptotic drugs.

Antimalarial Lead Compound Discovery Programs

Given its potent, single-digit micromolar activity against *P. falciparum*, which is superior to other common Amaryllidaceae alkaloids like Galanthamine, Lycorine serves as a validated starting point for antimalarial drug discovery. It is ideal for use as a positive control in screening assays and as a scaffold for medicinal chemistry efforts aimed at developing novel anti-parasitic agents.

Formulation and Synthesis Requiring Organic Solvents

The solubility profile of Lycorine free base makes it the specific choice over its hydrochloride salt for process development, formulation studies, or synthetic modifications that require dissolution in organic solvents like DMSO or chlorinated solvents. This ensures homogeneity and compatibility in non-aqueous reaction or delivery systems.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

287.11575802 Da

Monoisotopic Mass

287.11575802 Da

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

280.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I9Q105R5BU

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

476-28-8

Metabolism Metabolites

Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.

Wikipedia

Lycorine

Dates

Last modified: 08-15-2023
1: Hu M, Peng S, He Y, Qin M, Cong X, Xing Y, Liu M, Yi Z. Lycorine is a novel inhibitor of the growth and metastasis of hormone-refractory prostate cancer. Oncotarget. 2015 Jun 20;6(17):15348-61. PubMed PMID: 25915156; PubMed Central PMCID: PMC4558156.
2: Chen D, Cai J, Cheng J, Jing C, Yin J, Jiang J, Peng Z, Hao X. Design, Synthesis and Structure-Activity Relationship Optimization of Lycorine Derivatives for HCV Inhibition. Sci Rep. 2015 Oct 7;5:14972. doi: 10.1038/srep14972. PubMed PMID: 26443922; PubMed Central PMCID: PMC4595722.
3: Luo Y, Roy M, Xiao X, Sun S, Liang L, Chen H, Fu Y, Sun Y, Zhu M, Ye M, Liu J. Lycorine induces programmed necrosis in the multiple myeloma cell line ARH-77. Tumour Biol. 2015 Apr;36(4):2937-45. doi: 10.1007/s13277-014-2924-7. Epub 2014 Dec 7. PubMed PMID: 25487618.
4: Huang YQ, Zhang YM, Jin Z, Li XZ, Wang CS, Xu K, Huang P, Liu CX. [Antitumor activity of lycorine in renal cell carcinoma ACHN cell line and its mechanism]. Nan Fang Yi Ke Da Xue Xue Bao. 2016 Jun;36(6):857-62. Chinese. PubMed PMID: 27320892.
5: Subramaniam S, Sundarasekar J, Sahgal G, Murugaiyah V. Comparative analysis of lycorine in wild plant and callus culture samples of Hymenocallis littoralis by HPLC-UV method. ScientificWorldJournal. 2014;2014:408306. doi: 10.1155/2014/408306. Epub 2014 May 6. PubMed PMID: 24895650; PubMed Central PMCID: PMC4033353.
6: Nair JJ, van Staden J. Cytotoxicity studies of lycorine alkaloids of the Amaryllidaceae. Nat Prod Commun. 2014 Aug;9(8):1193-210. Review. PubMed PMID: 25233606.
7: Roy M, Liang L, Xiao X, Peng Y, Luo Y, Zhou W, Zhang J, Qiu L, Zhang S, Liu F, Ye M, Zhou W, Liu J. Lycorine Downregulates HMGB1 to Inhibit Autophagy and Enhances Bortezomib Activity in Multiple Myeloma. Theranostics. 2016 Sep 24;6(12):2209-2224. eCollection 2016. PubMed PMID: 27924158; PubMed Central PMCID: PMC5135444.
8: Zhang W, Cui EH. [Study on effect of lycorine in inducing apoptosis of pulmonary carcinoma cell A549]. Zhongguo Zhong Yao Za Zhi. 2015 Aug;40(16):3278-82. Chinese. PubMed PMID: 26790307.
9: Kaya GI, Polat DC, Sarikaya B, Onur MA, Somer NU. Quantititative determination of lycorine and galanthamine in Galanthus trojanus and G. cilicicus by HPLC-DAD. Nat Prod Commun. 2014 Aug;9(8):1157-8. PubMed PMID: 25233596.
10: Sugiura J, Noguchi S, Nakajima M. [Application of Coagulant in the Analysis of Lycorine and Galanthamine in Processed Foods]. Shokuhin Eiseigaku Zasshi. 2015;56(3):108-13. doi: 10.3358/shokueishi.56.108. Japanese. PubMed PMID: 26156166.
11: Shen JW, Ruan Y, Ren W, Ma BJ, Wang XL, Zheng CF. Lycorine: a potential broad-spectrum agent against crop pathogenic fungi. J Microbiol Biotechnol. 2014 Mar 28;24(3):354-8. PubMed PMID: 24346469.
12: Ren L, Zhao H, Chen Z. Study on pharmacokinetic and tissue distribution of lycorine in mice plasma and tissues by liquid chromatography-mass spectrometry. Talanta. 2014 Feb;119:401-6. doi: 10.1016/j.talanta.2013.11.014. Epub 2013 Nov 15. PubMed PMID: 24401431.
13: Chen D, Cai J, Yin J, Jiang J, Jing C, Zhu Y, Cheng J, Di Y, Zhang Y, Cao M, Li S, Peng Z, Hao X. Lycorine-derived phenanthridine downregulators of host Hsc70 as potential hepatitis C virus inhibitors. Future Med Chem. 2015;7(5):561-70. doi: 10.4155/fmc.15.14. PubMed PMID: 25921398.
14: Wang P, Li LF, Wang QY, Shang LQ, Shi PY, Yin Z. Anti-dengue-virus activity and structure-activity relationship studies of lycorine derivatives. ChemMedChem. 2014 Jul;9(7):1522-33. doi: 10.1002/cmdc.201300505. Epub 2014 Feb 26. PubMed PMID: 24574246.
15: Liu X, Hong Y, He Q, Huang K. Rapid and sensitive HPLC-MS/MS method for quantitative determination of lycorine from the plasma of rats. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 1;974:96-100. doi: 10.1016/j.jchromb.2014.10.030. Epub 2014 Nov 1. PubMed PMID: 25463203.
16: Chen S, Jin G, Huang KM, Ma JJ, Wang Q, Ma Y, Tang XZ, Zhou ZJ, Hu ZJ, Wang JY, Qin A, Fan SW. Lycorine suppresses RANKL-induced osteoclastogenesis in vitro and prevents ovariectomy-induced osteoporosis and titanium particle-induced osteolysis in vivo. Sci Rep. 2015 Aug 4;5:12853. doi: 10.1038/srep12853. PubMed PMID: 26238331; PubMed Central PMCID: PMC4523876.
17: Wang P, Yuan HH, Zhang X, Li YP, Shang LQ, Yin Z. Novel lycorine derivatives as anticancer agents: synthesis and in vitro biological evaluation. Molecules. 2014 Feb 21;19(2):2469-80. doi: 10.3390/molecules19022469. PubMed PMID: 24566315.
18: Chen S, Fang XQ, Zhang JF, Ma Y, Tang XZ, Zhou ZJ, Wang JY, Qin A, Fan SW. Lycorine protects cartilage through suppressing the expression of matrix metalloprotenases in rat chondrocytes and in a mouse osteoarthritis model. Mol Med Rep. 2016 Oct;14(4):3389-96. doi: 10.3892/mmr.2016.5594. Epub 2016 Aug 8. PubMed PMID: 27509914.
19: Liu D, Ai L, Li F, Zhao A, Chen J, Zhang H, Liu J. Total synthesis of lycorine-type alkaloids by cyclopropyl ring-opening rearrangement. Org Biomol Chem. 2014 May 28;12(20):3191-200. doi: 10.1039/c4ob00126e. Epub 2014 Apr 10. PubMed PMID: 24723121.
20: Wang Y, Zhu G, Li X, Hao Z. Simultaneous determination of galanthamine and lycorine in Lycoris radiata by a capillary electrophoresis with an electrochemiluminescence method. J Sep Sci. 2014 Oct;37(20):3007-12. doi: 10.1002/jssc.201400639. Epub 2014 Sep 25. PubMed PMID: 25082559.

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